An In-depth Technical Guide to 2-amino-N-(furan-2-ylmethyl)propanamide: Molecular Structure, Synthesis, and Biological Evaluation
An In-depth Technical Guide to 2-amino-N-(furan-2-ylmethyl)propanamide: Molecular Structure, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutics. This guide focuses on a specific furan-containing compound, 2-amino-N-(furan-2-ylmethyl)propanamide, providing a comprehensive overview of its molecular structure, a proposed synthetic pathway, and a roadmap for its biological evaluation. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel small molecule therapeutics. Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4]
Molecular Structure and Physicochemical Properties
2-amino-N-(furan-2-ylmethyl)propanamide (CAS Number: 1164109-23-2) is a small molecule incorporating a propanamide backbone, an amino group at the alpha-position, and an N-substitution with a furan-2-ylmethyl group.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | [5] |
| Molecular Weight | 168.2 g/mol | [5] |
| IUPAC Name | 2-amino-N-(furan-2-ylmethyl)propanamide | [5] |
| Physical Form | Oil | [5] |
| Purity (typical) | 95% | [5] |
The molecular structure combines the chirality of an alanine-derived core with the aromatic and hydrogen-bonding potential of the N-furfuryl group. The primary amine and the amide functionality offer sites for further chemical modification, making it an interesting scaffold for library synthesis in drug discovery campaigns.
Caption: Proposed two-step synthesis workflow.
Step-by-Step Methodology
Step 1: Synthesis of tert-butyl (1-((furan-2-ylmethyl)amino)-1-oxopropan-2-yl)carbamate (Boc-protected intermediate)
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To a solution of N-Boc-L-alanine (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (N₂ or Ar), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
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Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
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Add furan-2-ylmethanamine (1.1 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 2: Synthesis of 2-amino-N-(furan-2-ylmethyl)propanamide (Final Product)
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Dissolve the crude Boc-protected intermediate from Step 1 in dichloromethane (DCM).
-
Cool the solution to 0 °C and add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of 4M HCl in 1,4-dioxane.
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Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).
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For the free base, neutralize the salt with a mild base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.
Step 3: Purification
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Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-amino-N-(furan-2-ylmethyl)propanamide.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the alanine core (a doublet for the methyl group and a quartet for the alpha-proton), the furan ring protons (three distinct signals in the aromatic region), and the methylene bridge protons (a doublet). The amide and amine protons would likely appear as broad singlets.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct carbon signals corresponding to the methyl, alpha-carbon, carbonyl, methylene bridge, and the four unique carbons of the furan ring.
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IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-H stretches of the primary amine and the amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-O-C stretching of the furan ring.
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 169.0926, corresponding to the molecular formula C₈H₁₃N₂O₂⁺.
Framework for Biological Evaluation
Given the diverse biological activities of furan-containing compounds, a systematic approach to evaluating the therapeutic potential of 2-amino-N-(furan-2-ylmethyl)propanamide is warranted. [2]The following is a proposed workflow for an initial biological screening cascade.
Caption: Biological evaluation workflow.
Experimental Protocols
1. Antimicrobial Susceptibility Testing (Broth Microdilution Assay for Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
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Preparation of Bacterial Inoculum:
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Aseptically culture a test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
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-
Preparation of Compound Dilutions:
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Prepare a stock solution of 2-amino-N-(furan-2-ylmethyl)propanamide in a suitable solvent (e.g., DMSO).
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Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
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-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
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Include a positive control (bacteria with no compound) and a negative control (broth only).
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Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible bacterial growth.
-
2. Cytotoxicity Assessment (MTT Assay)
This colorimetric assay assesses cell viability and is commonly used to screen for anticancer activity.
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with varying concentrations of the compound and incubate for 24, 48, or 72 hours.
-
Include a vehicle control (cells treated with the solvent).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
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Conclusion
2-amino-N-(furan-2-ylmethyl)propanamide represents a synthetically accessible small molecule with a pharmacologically relevant furan scaffold. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed protocols are based on established and reliable methodologies, offering a starting point for researchers to explore the therapeutic potential of this and related compounds. Further investigation into its specific biological targets and mechanism of action will be crucial in determining its potential as a lead compound in drug discovery programs.
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